Bromoprida
Descripción general
Descripción
Bromopride es una benzamida sustituida, estrechamente relacionada con la metoclopramida. Es un antagonista de la dopamina con propiedades procinéticas, ampliamente utilizado como antiemético. Bromopride no está disponible en los Estados Unidos o el Reino Unido, pero se comercializa en países como Brasil bajo varios nombres comerciales .
Aplicaciones Científicas De Investigación
Bromopride tiene varias aplicaciones de investigación científica:
Química: Utilizado en estudios que involucran antagonistas de la dopamina y agentes procinéticos.
Biología: Investigado por sus efectos sobre la motilidad gastrointestinal y las interacciones con los receptores de dopamina.
Industria: Empleado en la formulación de tabletas de liberación prolongada y otras preparaciones farmacéuticas.
Mecanismo De Acción
Bromopride ejerce sus efectos principalmente bloqueando los receptores de dopamina-2 en el sistema nervioso central y el tracto gastrointestinal. Este bloqueo conduce a una mayor motilidad gastrointestinal y una reducción de las náuseas y los vómitos. Los objetivos moleculares incluyen los receptores de dopamina, y las vías involucradas están relacionadas con la modulación de la actividad de los neurotransmisores en el sistema gastrointestinal .
Análisis Bioquímico
Biochemical Properties
Bromopride is a substituted benzamide, closely related to metoclopramide . It is identical to metoclopramide except for the presence of a bromine atom where metoclopramide has a chlorine substituent . The main action of Bromopride is related to the blockade of dopamine-2 receptors in the central nervous system and gastrointestinal tract .
Cellular Effects
Bromopride is used as an antiemetic, its prokinetic properties are similar to those of metoclopramide . It is indicated in the treatment of nausea and vomiting, including postoperative nausea and vomiting (PONV), gastroesophageal reflux disease (GERD/GORD), and as preparation for endoscopy and radiographic studies of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of Bromopride is primarily related to its antagonistic action on dopamine-2 receptors . This antagonism leads to an increase in lower esophageal sphincter tone, and enhances gastric emptying and intestinal transit, thereby exerting its antiemetic and prokinetic effects .
Metabolic Pathways
Bromopride is metabolized in the liver and its elimination half-life is 4 to 5 hours . Approximately 10 to 14% of the drug is excreted unchanged in the urine
Métodos De Preparación
Bromopride se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética generalmente involucra la bromación de un compuesto precursor seguido de aminación y reacciones posteriores para introducir el grupo dietilaminoetil. La producción industrial de bromopride a menudo implica la optimización de los aspectos de la formulación y los parámetros del proceso para garantizar la reproducibilidad y el control de sus propiedades farmacéuticas .
Análisis De Reacciones Químicas
Bromopride experimenta varias reacciones químicas, que incluyen:
Oxidación: Bromopride se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el átomo de bromo u otros grupos funcionales en la molécula.
Sustitución: Bromopride puede sufrir reacciones de sustitución, particularmente involucrando el átomo de bromo, que se puede reemplazar por otros sustituyentes en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .
Comparación Con Compuestos Similares
Bromopride está estrechamente relacionado con la metoclopramida, otra benzamida sustituida. La principal diferencia entre los dos compuestos es la presencia de un átomo de bromo en bromopride, mientras que la metoclopramida tiene un sustituyente cloro. Esta diferencia en los sustituyentes puede conducir a variaciones en sus propiedades farmacológicas y eficacia .
Los compuestos similares incluyen:
Metoclopramida: Un antagonista de la dopamina con propiedades procinéticas y antieméticas similares.
Domperidona: Otro antagonista de la dopamina utilizado para tratar los trastornos de la motilidad gastrointestinal y las náuseas.
La singularidad de Bromopride radica en su sustitución específica de bromo, que puede influir en su interacción con los receptores de dopamina y su perfil farmacocinético general.
Propiedades
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4093-36-1 (di-hydrochloride) | |
Record name | Bromopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045383 | |
Record name | Bromopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-35-0 | |
Record name | Bromopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4093-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bromopride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromopride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-135 | |
Record name | Bromopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bromopride?
A1: Bromopride is a substituted benzamide that acts as a dopamine D2 receptor antagonist. [] It primarily exerts its effects by blocking these receptors in both the central and enteric nervous systems. []
Q2: What are the downstream effects of Bromopride's interaction with dopamine D2 receptors?
A2: By antagonizing dopamine D2 receptors, Bromopride exhibits prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through the blockade of inhibitory D2 receptors in the enteric nervous system. []
Q3: Does Bromopride affect acetylcholine or serotonin receptors?
A3: While Bromopride primarily targets dopamine D2 receptors, studies suggest potential interactions with other neurotransmitter systems. Research indicates that Bromopride may potentiate acetylcholine responses in the guinea pig ileum at lower concentrations. [] Additionally, it has been observed to inhibit serotonin (5-HT) responses at certain concentrations, while some related benzamides like tiapride, sulpiride, and sultopride may potentiate them. []
Q4: What is the molecular formula and weight of Bromopride?
A4: Bromopride has the molecular formula C14H22BrN3O2 and a molecular weight of 344.27 g/mol. []
Q5: Is there any available spectroscopic data for Bromopride?
A5: While the provided abstracts don't delve into detailed spectroscopic analyses, a study focusing on a flow injection spectrophotometric method for Bromopride determination highlights its maximum absorbance (λmax) at 565 nm after reacting with p-dimethylaminocinnamaldehyde in acidic conditions. []
Q6: Has the compatibility of Bromopride with different pharmaceutical excipients been investigated?
A6: Yes, research focusing on the development of extended-release tablets of Bromopride explored various excipient combinations to achieve desired sustained-release characteristics. [] This suggests the importance of excipient compatibility in formulating stable and effective Bromopride dosage forms.
Q7: Are there studies exploring Bromopride's stability in orodispersible film formulations?
A7: Yes, a study investigated the compatibility and disintegration times of compounded orodispersible films using a novel vehicle, OrPhyllo™, with various active pharmaceutical ingredients, including Bromopride. [] The results indicated a beyond-use date of at least 150 days for Bromopride in this specific formulation when stored at room temperature. []
Q8: What is the bioavailability of Bromopride?
A8: Research suggests that the bioavailability of Bromopride is approximately 70%, increasing to about 90% after multiple administrations. [] Interestingly, no significant difference in bioavailability was observed between various formulations, including injections, suppositories, drops, and capsules. []
Q9: How is Bromopride metabolized?
A9: Bromopride is primarily metabolized in the liver. [] Studies utilizing hepatocytes from different species, including mice, rats, rabbits, dogs, monkeys, and humans, revealed a complex metabolic profile. [] In total, twenty metabolites were identified, with monkeys displaying the highest metabolic similarity to humans. []
Q10: Are there any known human-specific metabolites of Bromopride?
A10: Yes, one notable finding from the hepatocyte study was the identification of M14, an N-sulfate metabolite, as a human-specific metabolite of Bromopride. [] This highlights the importance of considering species-specific metabolic pathways in drug development.
Q11: What is the primary route of Bromopride elimination?
A11: Bromopride and its metabolites are primarily excreted in urine. [] Studies in dogs indicated that elimination mainly occurs within the first 8 hours after oral administration. []
Q12: Does Bromopride cross the blood-brain barrier?
A12: Unlike another dopamine D2 antagonist, domperidone, Bromopride can cross the blood-brain barrier. [] This characteristic contributes to its potential for both central and peripheral effects, including both therapeutic benefits and adverse reactions. []
Q13: Has Bromopride demonstrated efficacy in managing gastrointestinal disorders in clinical settings?
A13: Yes, multiple clinical studies have investigated the therapeutic potential of Bromopride in various gastrointestinal conditions. One study involving 4182 patients treated with Bromopride for different gastrointestinal disorders reported positive results in a significant portion of the participants, with improvements observed in symptoms such as nausea, vomiting, and pain. []
Q14: Are there any animal models used to study the effects of Bromopride?
A14: Yes, various animal models have been employed to investigate the effects of Bromopride. For instance, studies utilizing rat models examined its impact on the healing of left colonic anastomoses, both with and without induced abdominal sepsis. [, ] Additionally, researchers have utilized rat models to explore the effects of Bromopride on gastric emptying and lower esophageal sphincter pressure in the context of duodenal ulcer surgery. []
Q15: What do preclinical studies suggest about the potential neuroleptic effects of Bromopride?
A15: Research in rats suggests that Bromopride might exhibit neuroleptic effects. For example, acute administration of Bromopride was shown to decrease locomotor activity and impair both active and inhibitory conditioned avoidance responses in rats. [, ]
Q16: What are the potential adverse effects associated with Bromopride?
A16: While Bromopride is generally considered safe and well-tolerated, some adverse effects have been reported. One study reported tiredness as the most common side effect, occurring in 3.7% of the patients treated with Bromopride. [] Due to its ability to cross the blood-brain barrier, Bromopride can potentially induce extrapyramidal symptoms, although the incidence is generally lower compared to other dopamine D2 antagonists with higher affinity for receptors in the nigrostriatal pathway. []
Q17: Does long-term Bromopride treatment lead to any morphological changes?
A17: Research in rat models suggests that prolonged Bromopride treatment might induce morphological changes, particularly in female rats. Observations included the development of large corpus luteum, uterus in a secretory stage, and hypertrophied mammary glands. [, ] These findings highlight the potential long-term hormonal effects of Bromopride.
Q18: What analytical methods are commonly employed for Bromopride quantification?
A18: Various analytical techniques have been developed and validated for quantifying Bromopride in different matrices. These include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC offers a versatile approach for separating and quantifying Bromopride in pharmaceutical formulations and biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method enables accurate quantification of Bromopride in complex matrices like human plasma. []
- UV spectrophotometry: This technique, often employed in conjunction with flow injection analysis, provides a simple and rapid method for determining Bromopride concentrations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.